molecular formula C21H21ClN4O2S B105963 Hydroxy Ziprasidone CAS No. 884305-08-2

Hydroxy Ziprasidone

Katalognummer B105963
CAS-Nummer: 884305-08-2
Molekulargewicht: 428.9 g/mol
InChI-Schlüssel: IYNREZQRIITXHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxy Ziprasidone is a derivative of Ziprasidone, an atypical antipsychotic drug used to treat schizophrenia, bipolar mania, and acute agitation in schizophrenic patients . It is a piperazine compound having 1,2-benzothiazol-3-yl- and 2-(6-chloro-1,3-dihydro-2-oxindol-5-yl)ethyl substituents attached to the nitrogen atoms .


Synthesis Analysis

The synthesis of Ziprasidone involves a practical approach to amorphization, which includes grinding in high-energy planetary ball mills or cryogenic mills . The process aims at increasing the solubility and dissolution rate of Ziprasidone, a Biopharmaceutics Classification System (BCS) class II compound .


Molecular Structure Analysis

The molecular formula of Hydroxy Ziprasidone is C21H21ClN4O2S . The compound has a molecular weight of 428.9 g/mol . The InChI string and Canonical SMILES provide a detailed view of the molecular structure .


Physical And Chemical Properties Analysis

Hydroxy Ziprasidone has a molecular weight of 428.9 g/mol, an XLogP3-AA of 2.9, and a topological polar surface area of 96.9 Ų . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Application in Pharmacy and Pharmacology

Ziprasidone–phospholipid complex (ZIP-PLC) was developed to enhance the oral bioavailability and overcome the food effect of ziprasidone . The complex was formulated by a solvent-evaporation method and characterized by Fourier transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and solubility testing . The optimized ZIP-PLC was used to prepare ZIP-PLC sustained-release pellets via an extrusion–spheronization method . The pellets were characterized by in vitro drug-release studies and administered to fasted and fed beagle dogs . The results indicated a sustained release with prolonged actions of schizophrenia and bipolar disorder treatment .

Application in Pharmaceutical Research

New formulations of ziprasidone were developed to reduce the food effect by increasing exposure in the fasted state . These formulations utilized solubilization technologies such as the inclusion complex of ziprasidone mesylate and cyclodextrin, ziprasidone free base nano-suspension, and semi-ordered ziprasidone HCl in a polymer matrix . Pharmacokinetic studies showed that all formulations containing solubilized ziprasidone either had no food effect or a reduced food effect compared to commercial capsules .

Application in Schizophrenia and Bipolar Disorder Treatment

Ziprasidone is an orally active atypical antipsychotic drug used in the treatment of schizophrenia and bipolar disorder . It has been found to be effective for its indicated uses, although its utility in mania and mixed states lacked comparative data . An attractive characteristic is its neutral effect on weight, thereby providing patients with a non-obesogenic long-term treatment option .

Application in Tourette’s or Other Tic Disorders

In clinical practice, ziprasidone would be considered a second-line treatment for Tourette’s or other tic disorders . It may be considered in patients in which weight gain or metabolic adverse effects to other standard antipsychotics are a particular concern .

Application in Autism Spectrum Disorders

Ziprasidone could also be considered as a second-line treatment for autism spectrum disorders . Again, it may be an option for patients where weight gain or metabolic adverse effects to other standard antipsychotics are a concern .

Application in Major Depression

This medication has been used in the treatment of major depression . The focus here is also on patients where weight gain or metabolic adverse effects to other standard antipsychotics are a concern .

Application in Agitation Associated with Schizophrenia and Bipolar Disorder

Ziprasidone is used for the treatment of agitation associated with schizophrenia and bipolar disorder . It is administered as an immediate-release intramuscular formulation . The recommended dosage of ziprasidone is 20 mg twice daily .

Application in Anxiety Disorders

Ziprasidone has been used in the treatment of anxiety disorders . It may be considered in patients in which weight gain or metabolic adverse effects to other standard antipsychotics are a particular concern .

Application in Behavior Disorders

This medication has also been used to treat behavior disorders . Again, it may be an option for patients where weight gain or metabolic adverse effects to other standard antipsychotics are a concern .

Safety And Hazards

Hydroxy Ziprasidone should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Zukünftige Richtungen

Future drug development needs to have a greater understanding of mechanisms with hypothesis-driven clinical trials based on preclinical findings . It is predicted that future drug development will identify new agents targeting the molecular mechanisms involved in the pathophysiology of mood disorders .

Eigenschaften

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNREZQRIITXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy Ziprasidone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy Ziprasidone
Reactant of Route 2
Reactant of Route 2
Hydroxy Ziprasidone
Reactant of Route 3
Hydroxy Ziprasidone
Reactant of Route 4
Reactant of Route 4
Hydroxy Ziprasidone
Reactant of Route 5
Reactant of Route 5
Hydroxy Ziprasidone
Reactant of Route 6
Reactant of Route 6
Hydroxy Ziprasidone

Citations

For This Compound
1
Citations
C Prakash, A Kamel, J Gummerus, K Wilner - Drug metabolism and …, 1997 - ASPET
The pharmacokinetics, metabolism, and excretion of a new antipsychotic drug, ziprasidone, were studied in four normal male volunteers after oral administration of a single 20 mg dose …
Number of citations: 137 dmd.aspetjournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.